7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium
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Overview
Description
7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium is a complex organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium typically involves the reaction of 1-methylquinolin-1-ium with ethoxymethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethoxymethyl-(1-methylquinolin-1-ium-7-yl)oxy-oxophosphanium: Similar structure but different functional groups.
7-((Methylethoxyphosphinyl)oxy)-1-methylquinolinium: Similar core structure with variations in the phosphonium group.
Uniqueness
7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
144181-89-5 |
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Molecular Formula |
C13H16NO3P+2 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethoxymethyl-(1-methylquinolin-1-ium-7-yl)oxy-oxophosphanium |
InChI |
InChI=1S/C13H16NO3P/c1-3-16-10-18(15)17-12-7-6-11-5-4-8-14(2)13(11)9-12/h4-9H,3,10H2,1-2H3/q+2 |
InChI Key |
MOGRUZJBIGGJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[P+](=O)OC1=CC2=C(C=CC=[N+]2C)C=C1 |
Origin of Product |
United States |
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